A Guide to the Spectroscopic Characterization of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline
A Guide to the Spectroscopic Characterization of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline, a molecule of interest in medicinal chemistry and materials science. Given the scarcity of a consolidated, publicly available spectroscopic dataset for this specific compound, this document utilizes a predictive, fragment-based approach grounded in established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). We present predicted spectral features, detailed, field-proven protocols for data acquisition, and a discussion of how these techniques synergistically confirm the molecular structure. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of this molecule and its structural analogs.
Introduction
N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline is a synthetic organic compound that integrates two key pharmacophores: the tryptamine backbone, found in numerous neurotransmitters and psychoactive compounds, and the 4-nitroaniline moiety, a common building block in the synthesis of dyes and pharmaceuticals.[1] The unique electronic and structural characteristics of this molecule make it a candidate for investigation in various research domains.
However, a significant challenge for researchers is the lack of a readily accessible, complete, and validated set of spectroscopic data. This guide aims to fill that gap by providing a robust, predictive framework for the characterization of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline. Our analysis is built upon a foundational understanding of how the constituent parts of the molecule—the indole ring, the ethyl linker, the secondary amine, and the p-substituted nitroaromatic ring—contribute to the overall spectroscopic signature.
Molecular Structure:
Figure 1: Chemical structure of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the complete carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be complex, showing distinct signals for the indole, ethyl, and nitroaniline moieties. The predictions below are based on a standard deuterated solvent like DMSO-d₆, which is capable of dissolving the compound and exchanging with the N-H protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |
| Indole N-H | ~10.8 | Broad Singlet (br s) | 1H | Acidic proton on the indole nitrogen, typically deshielded and broad. |
| Nitroaniline N-H | ~8.0 - 8.5 | Triplet (t) | 1H | Secondary amine proton, deshielded by the aromatic ring and coupled to the adjacent CH₂ group. |
| H-a (Nitroaniline) | ~8.05 | Doublet (d) | 2H | Aromatic protons ortho to the strongly electron-withdrawing nitro group, resulting in significant deshielding.[2] |
| H-b (Nitroaniline) | ~6.75 | Doublet (d) | 2H | Aromatic protons meta to the nitro group and ortho to the electron-donating amine group, appearing significantly upfield.[2] |
| H-4 (Indole) | ~7.60 | Doublet (d) | 1H | Indole proton deshielded by ring anisotropy. |
| H-7 (Indole) | ~7.35 | Doublet (d) | 1H | Indole proton deshielded by ring anisotropy. |
| H-2 (Indole) | ~7.20 | Singlet (s) or Doublet of doublets (dd) | 1H | Proton at the 2-position of the indole ring. |
| H-5, H-6 (Indole) | ~7.00 - 7.10 | Multiplet (m) | 2H | Overlapping signals for the remaining indole aromatic protons. |
| H-c (Ethyl) | ~3.50 | Quartet (q) | 2H | Methylene group adjacent to the secondary amine (N-H), coupled to both the N-H and the other CH₂ group. |
| H-d (Ethyl) | ~3.00 | Triplet (t) | 2H | Methylene group adjacent to the indole ring, coupled to the H-c protons. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the 16 unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O (if impurity) | >160 | N/A |
| C-NO₂ (Nitroaniline) | ~155 | Quaternary carbon strongly deshielded by the attached nitro group.[3] |
| C-NH (Nitroaniline) | ~145 | Quaternary carbon attached to the amine nitrogen.[3] |
| C-8a (Indole) | ~136 | Quaternary carbon in the indole ring fusion. |
| C-4a (Indole) | ~127 | Quaternary carbon in the indole ring fusion. |
| CH (Nitroaniline, ortho to NO₂) | ~126 | Aromatic carbons ortho to the nitro group.[3] |
| C-2 (Indole) | ~124 | |
| C-4, C-7 (Indole) | ~118 - 122 | |
| CH (Nitroaniline, meta to NO₂) | ~112 | Aromatic carbons meta to the nitro group.[3] |
| C-3 (Indole) | ~111 | Quaternary carbon where the ethyl chain is attached. |
| C-5, C-6 (Indole) | ~111 - 119 | |
| CH₂-NH | ~42 | Aliphatic carbon adjacent to the amine nitrogen. |
| CH₂-Indole | ~25 | Aliphatic carbon adjacent to the indole ring. |
Experimental Protocol for NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
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Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrumentation & Setup:
-
Use a high-resolution NMR spectrometer, preferably 400 MHz or higher, for optimal signal dispersion.
-
Tune and shim the instrument on the sample to ensure magnetic field homogeneity.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the proton-decoupled spectrum using a standard pulse sequence (e.g., zgpg30). A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) spectra.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.
-
Workflow for NMR Analysis
Caption: NMR data acquisition and analysis workflow.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for the rapid identification of key functional groups within a molecule.[4] The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline will be characterized by sharp, intense absorptions corresponding to its diverse functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | Indole & Secondary Amine | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H Stretch | Indole & Nitroaniline Rings | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | Ethyl Linker | 2850 - 2960 | Medium |
| C=C Stretch | Aromatic Rings | 1590 - 1610 | Medium-Strong |
| N-O Asymmetric Stretch | Nitro Group | 1500 - 1550 | Strong |
| N-H Bend | Amines | 1500 - 1550 | Medium (may overlap with NO₂) |
| N-O Symmetric Stretch | Nitro Group | 1330 - 1370 | Strong |
| C-N Stretch | Amine & Nitroaniline | 1250 - 1350 | Medium-Strong |
The two most diagnostic peaks will be the strong absorptions for the asymmetric and symmetric N-O stretches, which are definitive proof of the nitro group.[5]
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining high-quality IR spectra of solid samples.[6]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A sufficient number of scans (e.g., 32) should be co-added to produce a high-quality spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint.
Predicted Mass Spectrum
-
Molecular Formula: C₁₆H₁₅N₃O₂
-
Monoisotopic Mass: 281.1164 g/mol
In a high-resolution mass spectrometer (HRMS) using a soft ionization technique like Electrospray Ionization (ESI), the primary observed species would be the protonated molecule.
-
Predicted [M+H]⁺: m/z 282.1237
Predicted Fragmentation Pattern
Under harsher ionization conditions like Electron Ionization (EI), or through tandem MS (MS/MS) experiments, the molecule is expected to fragment in a predictable manner. The most logical cleavage occurs at the benzylic position of the ethyl chain, which is the weakest bond, leading to a highly stabilized indolylmethyl cation.
Caption: Predicted major fragmentation pathway in EI-MS.
Experimental Protocol for MS Data Acquisition (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Instrumentation (LC-MS):
-
Inject the sample into a Liquid Chromatography (LC) system to ensure sample purity before it enters the mass spectrometer.
-
The eluent from the LC is directed into the Electrospray Ionization (ESI) source.
-
-
Ionization (ESI Positive Mode):
-
The sample solution is nebulized and desolvated in the ESI source, creating gas-phase protonated molecules, [M+H]⁺.
-
-
Mass Analysis:
-
The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500) to detect the parent ion.
-
For structural confirmation, perform a tandem MS (MS/MS or MS²) experiment by isolating the parent ion (m/z 282.12) and fragmenting it to observe its daughter ions.
-
Data Synthesis for Structural Confirmation
No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the synergistic combination of these methods.
-
MS provides the molecular formula (from the exact mass of the [M+H]⁺ ion) and key fragmentation clues (m/z 130 confirms the tryptamine moiety).
-
IR confirms the presence of key functional groups: the N-H bonds, the aromatic rings, and, most critically, the strong, characteristic stretches of the NO₂ group.
-
NMR provides the definitive structural map: ¹H NMR confirms the number and connectivity of all protons (e.g., the AA'BB' system of the 4-nitroaniline ring and the characteristic indole protons), while ¹³C NMR confirms the complete carbon skeleton.
Together, these three datasets provide an unambiguous, self-validating confirmation of the structure of N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline.
References
-
BenchChem. (2025). Spectroscopic Profile of 2-Bromo-N,N-diethyl-4-nitroaniline: A Technical Overview. [6]
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ChemicalBook. (n.d.). 4-Nitroaniline(100-01-6) 1H NMR spectrum. [2]
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ChemicalBook. (n.d.). 4-Nitroaniline(100-01-6) 13C NMR spectrum. [3]
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Kavitha, E., et al. (2010). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Indian Journal of Pure & Applied Physics, 48, 20-28.
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BenchChem. (2025). Spectroscopic Analysis of N-(2-chloroethyl)-4-nitroaniline: A Technical Overview. [4]
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Trivedi, M. K., et al. (2015). Influence of Biofield Treatment on Spectral Properties of p-Nitroaniline. Journal of Alternative and Complementary Medicine, 5(6), 243-247. [5]
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Sigma-Aldrich. (n.d.). 4-Nitroaniline Product Information Sheet. [1]
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Ghandi, M., et al. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances, 2, 8549-8555. [7]
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RSC Publishing. (2015). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Asian Journal of Chemistry, 27(4), 1471-1474. [8][9]
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